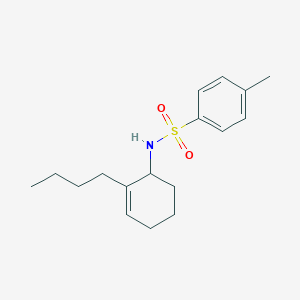
Benzenesulfonamide, N-(2-butyl-2-cyclohexen-1-yl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(2-butyl-2-cyclohexen-1-yl)-4-methyl- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-butyl-2-cyclohexen-1-yl)-4-methyl- typically involves the reaction of benzenesulfonyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2-butyl-2-cyclohexen-1-yl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce sulfonamide groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potentially as a drug candidate or lead compound for developing new therapeutics.
Industry: As a component in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2-butyl-2-cyclohexen-1-yl)-4-methyl- would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit enzymes by mimicking the substrate or binding to the active site. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with broad applications.
N-(2-butyl-2-cyclohexen-1-yl)-4-methyl-amine: A related amine compound.
4-Methylbenzenesulfonamide: Another sulfonamide with a different substitution pattern.
Uniqueness
Benzenesulfonamide, N-(2-butyl-2-cyclohexen-1-yl)-4-methyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
CAS No. |
824403-04-5 |
|---|---|
Molecular Formula |
C17H25NO2S |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
N-(2-butylcyclohex-2-en-1-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H25NO2S/c1-3-4-7-15-8-5-6-9-17(15)18-21(19,20)16-12-10-14(2)11-13-16/h8,10-13,17-18H,3-7,9H2,1-2H3 |
InChI Key |
GXMYQJWAEWEEQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CCCCC1NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















